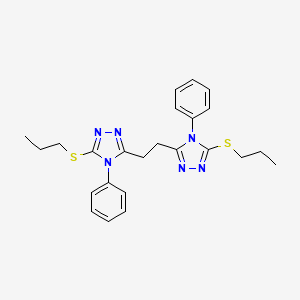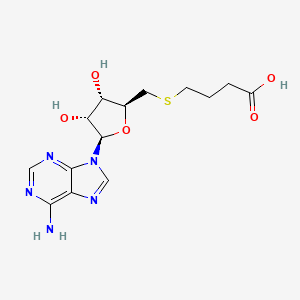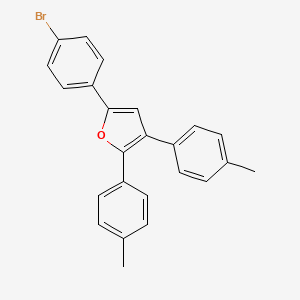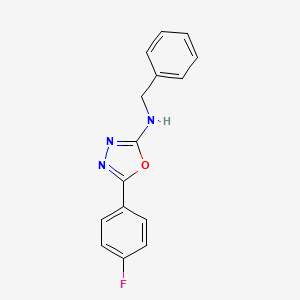
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the following structural formula:
C11H8FN3O
This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. It exhibits interesting properties due to its unique structure and functional groups.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 4-fluorobenzoyl chloride and benzyl hydrazine in the presence of a base can yield the desired oxadiazole.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to improve yield and efficiency. Detailed process parameters and conditions are proprietary information held by manufacturers.
Chemical Reactions Analysis
Reactivity:: N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various reactions, including:
Oxidation: Oxidative processes can modify the benzyl group or the fluorophenyl moiety.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents on the benzyl ring can be replaced by other functional groups.
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation with palladium on carbon or other reducing agents.
Substitution: Employing nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.
Scientific Research Applications
N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Materials Science: Its properties make it interesting for designing functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
CAS No. |
918964-43-9 |
|---|---|
Molecular Formula |
C15H12FN3O |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H12FN3O/c16-13-8-6-12(7-9-13)14-18-19-15(20-14)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |
InChI Key |
SXICBUBPZDZZQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


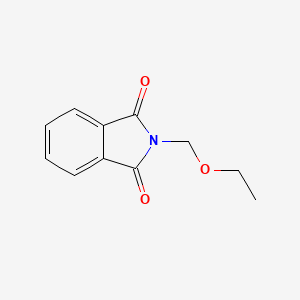
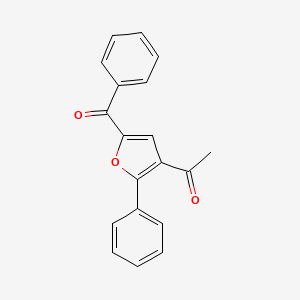
![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)
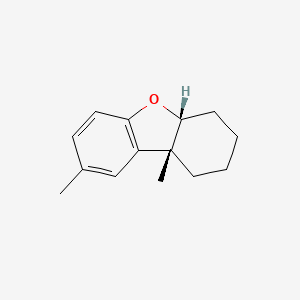
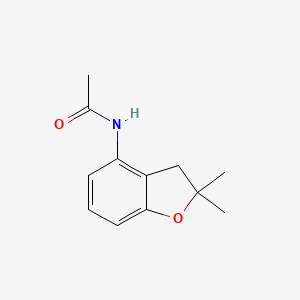
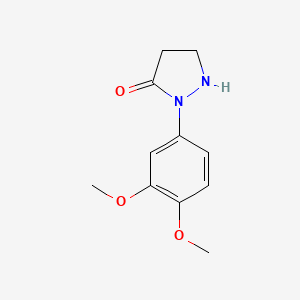

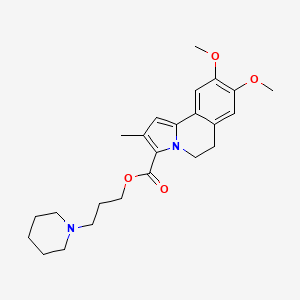
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
